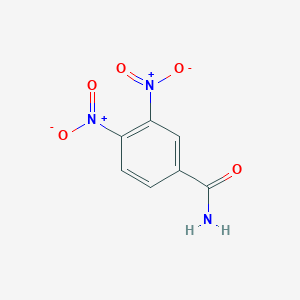

3,4-Dinitrobenzamide

Vue d'ensemble

Description

3,4-Dinitrobenzamide, also known as 3,4-DNB or DNBN, is an organic compound with the chemical formula C7H4N2O6. It is a white crystalline solid with a melting point of 153-154 °C and a density of 1.87 g/cm3. DNBN is a versatile compound that has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as a corrosion inhibitor in metalworking. In addition, DNBN has been used in the study of biochemical and physiological effects due to its ability to interact with biological systems.

Applications De Recherche Scientifique

Development of New Drugs to Treat Tuberculosis

3,4-Dinitrobenzamide has been used in the development of new drugs to treat Tuberculosis (TB). Researchers have developed a family of N-alkyl nitrobenzamides that exhibit promising antitubercular activities . These compounds can be considered a structural simplification of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential Mycobacterium tuberculosis (Mtb) enzyme and an emergent antitubercular target .

Synthesis of Antimycobacterial N-Alkyl Nitrobenzamides

3,4-Dinitrobenzamide is used in the synthesis of antimycobacterial N-alkyl nitrobenzamides . The 3,5-dinitro and the 3-nitro-5-trifluoromethyl derivatives were found to be the most active, and within these, the derivatives with intermediate lipophilicities presented the best activities .

In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides

3,4-Dinitrobenzamide is used in in silico studies of new antimycobacterial N-alkyl nitrobenzamides . Docking studies have shown that the fit of the more active compounds to the DprE1 binding pocket is very similar to what was observed for known inhibitors like DNB1 .

Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)

3,4-Dinitrobenzamide derivatives have been found to be highly active against multidrug-resistant Tuberculosis (MDR-TB) . This makes them potential candidates for the development of new drugs to treat MDR-TB .

Synthesis of N-(5-chloropentyl)-3,5-dinitrobenzamide

3,4-Dinitrobenzamide is used in the synthesis of N-(5-chloropentyl)-3,5-dinitrobenzamide . This compound was obtained with excellent yields (97%) .

Development of New Antimycobacterial Agents

The most active compounds of 3,4-Dinitrobenzamide provide a promising foundation for the continued development of new antimycobacterial agents .

Mécanisme D'action

Target of Action

3,4-Dinitrobenzamide and its derivatives are known to target decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) , an essential enzyme in Mycobacterium tuberculosis . DprE1 is involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, by inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a compromised cell wall in the bacteria

Biochemical Pathways

The primary biochemical pathway affected by 3,4-Dinitrobenzamide is the arabinogalactan synthesis pathway . By inhibiting DprE1, the compound disrupts this pathway, leading to a compromised bacterial cell wall and ultimately, bacterial death .

Pharmacokinetics

PR-104 is rapidly metabolized to its active form, PR-104A, which is further reduced to its cytotoxic metabolites in hypoxic cells and by aldo-keto reductase 1C3 in some tumors . It’s important to note that the pharmacokinetics of 3,4-Dinitrobenzamide may differ and further studies are needed to fully understand its ADME properties.

Result of Action

The primary result of 3,4-Dinitrobenzamide’s action is the inhibition of DprE1, leading to a compromised bacterial cell wall and bacterial death . In addition, some derivatives of 3,5-Dinitrobenzamide have shown potent antifungal activity against Candida spp., suggesting a potential role in antifungal therapy .

Action Environment

The action of 3,4-Dinitrobenzamide and its derivatives can be influenced by various environmental factors. For instance, the activation of related prodrugs like PR-104 is influenced by the level of hypoxia in the tumor environment . .

Propriétés

IUPAC Name |

3,4-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJXPRIRONCXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625565 | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dinitrobenzamide | |

CAS RN |

98604-39-8 | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98604-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

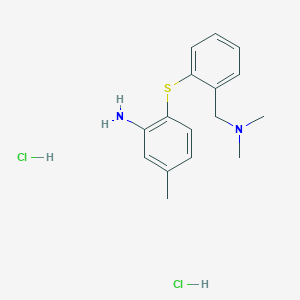

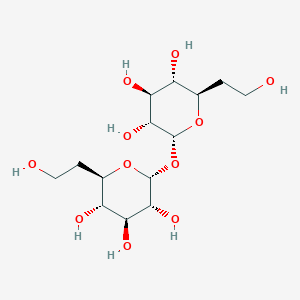

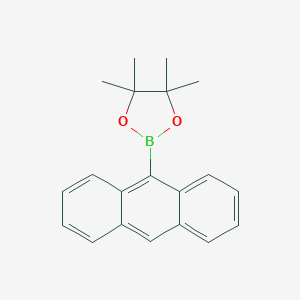

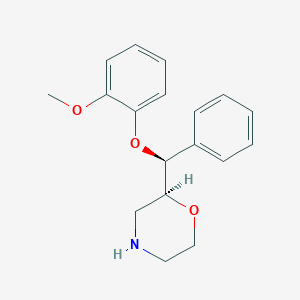

Feasible Synthetic Routes

Q & A

Q1: How does 3,4-Dinitrobenzamide interact with Glutathione S-Transferase (GST), and what are the downstream effects?

A1: 3,4-Dinitrobenzamide acts as a specific substrate for GST []. When incorporated onto CdTe/ZnTe quantum dots, it quenches their fluorescence. GST catalyzes the nucleophilic substitution of reduced glutathione onto the para-nitro group of 3,4-Dinitrobenzamide. This reaction removes the quenching effect, leading to a significant increase in fluorescence. This property allows for the sensitive and selective detection of GST activity, both in vitro and in living cells [].

Q2: What makes 3,4-Dinitrobenzamide a suitable molecule for developing imaging probes?

A2: 3,4-Dinitrobenzamide's ability to quench fluorescence, coupled with the specific enzymatic activity of GST that reverses this quenching, makes it a powerful tool for imaging. This approach allows for a highly specific signal with low background noise, enabling the visualization of GST activity in living cells with high sensitivity []. This strategy can be applied to study GST's role in various cellular processes and diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)

![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)